molecular formula C15H13IN2O4 B11631833 (5E)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione

(5E)-5-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11631833
M. Wt: 412.18 g/mol
InChI Key: OWCPRYODJLBMFH-YRNVUSSQSA-N
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Description

(5E)-5-{[3-ETHOXY-5-IODO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidine-2,4-dione core, which is known for its stability and reactivity in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-ETHOXY-5-IODO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde with imidazolidine-2,4-dione under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-ETHOXY-5-IODO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

(5E)-5-{[3-ETHOXY-5-IODO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[3-ETHOXY-5-IODO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for medical purposes.

    Heparinoid: Compounds similar to heparin, found in marine organisms.

Uniqueness

(5E)-5-{[3-ETHOXY-5-IODO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C15H13IN2O4

Molecular Weight

412.18 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-5-iodo-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C15H13IN2O4/c1-3-5-22-13-10(16)6-9(8-12(13)21-4-2)7-11-14(19)18-15(20)17-11/h1,6-8H,4-5H2,2H3,(H2,17,18,19,20)/b11-7+

InChI Key

OWCPRYODJLBMFH-YRNVUSSQSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)OCC#C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OCC#C

Origin of Product

United States

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